Argatroban monohydrate

説明

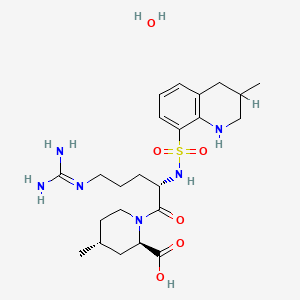

Argatroban is a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site thereby preventing the thrombin-dependent reactions, which include conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots and coagulation is inhibited.

特性

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15?,17+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEZTKLTLCMZIA-CZSXTPSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals from ethanol | |

CAS No. |

141396-28-3, 74863-84-6 | |

| Record name | Argatroban [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141396283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Piperidinecarboxylic acid, 1-[(S)-5-[(aminoiminomethyl)amino]-1-oxo-2-{[(1,2,3,4-tetrahydro-3- methyl-8-quinolinyl) sulfonyl] amino} pentyl]-4-methyl-, (2R,4R)-monohydrate; (2R,4R)-4-Methyl-1-{N2-[(1,2,3,4-tetrahydro-3- methyl-8-quinolyl) sulfonyl]-l-arginyl} pipecolic acid, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGATROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY90U61Z3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Argatroban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

188-191 °C | |

| Record name | Argatroban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Argatroban Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argatroban is a potent, synthetic direct thrombin inhibitor (DTI) used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][2] Chemically, it is a small molecule derived from L-arginine.[3] Argatroban has four asymmetric carbons and the final drug product consists of a mixture of (21R) and (21S) diastereoisomers in a ratio of approximately 64-65 to 35-36.[4] The synthesis and purification processes are critical for producing a high-purity active pharmaceutical ingredient (API) with the correct stereochemistry, suitable for therapeutic use. This guide provides an in-depth overview of the core manufacturing processes, from the synthesis of the crude drug substance to the final crystallization of Argatroban Monohydrate.

I. Synthesis of Crude Argatroban

The most common industrial synthesis of Argatroban involves the catalytic hydrogenation and hydrogenolysis of a key intermediate, (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid.[5][6] This process removes the nitro protecting group from the arginine moiety and hydrogenates the quinoline ring system.

Experimental Protocol: Catalytic Hydrogenation

A detailed experimental protocol for the synthesis of crude Argatroban is as follows:

-

Reactor Charging : A one-litre glass autoclave is charged with 50 g of (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid, 375 ml of methanol, 95 ml of acetic acid, and 16.4 g of 5% palladium on carbon (wetted to 60%).[1]

-

Hydrogenation Reaction : The mixture is subjected to vigorous stirring at 85°C under a hydrogen atmosphere of 8.5 bar for 8 hours.[1] Alternative methods utilize catalytic transfer hydrogenation with formic acid or formate as the hydrogen donor, which can avoid the safety issues associated with using hydrogen gas.[7]

-

Catalyst Removal : After the reaction, the mixture is cooled to room temperature, and the palladium catalyst is removed by filtration.[1]

-

Concentration : The resulting filtrate, containing crude Argatroban, is concentrated under reduced pressure to yield an oily residue.[1]

References

- 1. Argatroban synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. WO2021093374A1 - Method for synthesizing argatroban hydrate - Google Patents [patents.google.com]

- 5. US8378106B2 - Method for preparing this compound and a process for its synthesis - Google Patents [patents.google.com]

- 6. WO2009124906A2 - Method for preparing this compound - Google Patents [patents.google.com]

- 7. CN105837658A - Synthesis method of argatroban - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Argatroban Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Argatroban monohydrate, a direct thrombin inhibitor used as an anticoagulant. The information is presented to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical and Physical Properties

This compound is a synthetic direct thrombin inhibitor derived from L-arginine.[1] It is a white, odorless crystalline powder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₆N₆O₅S·H₂O | [1] |

| Molecular Weight | 526.66 g/mol | [1] |

| Melting Point | 188-191 °C | [2][3] |

| pKa (Predicted) | Strongest Acidic: 3.07 Strongest Basic: 10.91 | |

| UV/Vis λmax | 212, 259, 331 nm | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Temperature | Reference |

| Water | Very slightly soluble (0.8-0.9 mg/mL) | Room Temperature | [5] |

| PBS (pH 7.2) | ~ 0.1 mg/mL | Not Specified | [4] |

| Glacial Acetic Acid | Freely soluble | Not Specified | [1] |

| Ethanol | Slightly soluble (~1 mg/mL) | Not Specified | [1][4] |

| Methanol | Slightly soluble | Not Specified | |

| DMSO | ~ 3 mg/mL | Not Specified | [4] |

| Dimethylformamide (DMF) | ~ 20 mg/mL | Not Specified | [4] |

| Acetone | Insoluble | Not Specified | [1] |

| Ethyl Acetate | Insoluble | Not Specified | [1] |

| Ether | Insoluble | Not Specified | [1] |

Table 3: Spectral Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| Infrared (IR) Spectroscopy (KBr) | 3400, 1620, 1460, 1380 cm⁻¹ | [3] |

| ¹H NMR | Complete assignments for (21R) and (21S) diastereomers have been reported, but specific chemical shifts are not publicly tabulated. | [6][7] |

| ¹³C NMR | Complete assignments for (21R) and (21S) diastereomers have been reported, but specific chemical shifts are not publicly tabulated. | [6][7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical testing guidelines.

Melting Point Determination (USP <741> Class Ia)

The melting range of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.

Apparatus:

-

Melting point apparatus with a heated block and a means for controlled heating.

-

Glass capillary tubes (typically 100 mm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

-

Calibrated thermometer.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then tapped gently to pack the powder to a height of 2-3 mm.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. For compendial purposes, the heating rate is typically controlled, for example, by heating to a temperature about 5°C below the expected melting point and then reducing the heating rate to 1-2°C per minute.

Solubility Determination (Saturation Shake-Flask Method)

The equilibrium solubility of this compound is determined using the saturation shake-flask method, a reliable technique for establishing thermodynamic solubility.

Apparatus:

-

Constant temperature shaker bath or incubator.

-

Glass flasks or vials with stoppers.

-

Analytical balance.

-

pH meter.

-

Filtration or centrifugation equipment.

-

A validated analytical method for quantifying Argatroban (e.g., HPLC-UV).

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a glass flask. The excess solid ensures that saturation is reached.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and clarified by filtration (using a filter that does not adsorb the drug) or centrifugation.

-

Quantification: The concentration of Argatroban in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

pH Measurement: For aqueous solutions, the pH of the saturated solution is measured and recorded.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.

Apparatus:

-

Potentiometer with a pH electrode.

-

Automated titrator or a burette.

-

Stirring plate and stir bar.

-

Thermostatically controlled vessel.

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds). The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable groups being investigated. The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is measured after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve, often using derivative plots or specialized software for analysis.

Visualizations

Signaling Pathway of Argatroban

Caption: Mechanism of action of Argatroban as a direct thrombin inhibitor.

Experimental Workflow for HPLC Quantification of Argatroban in Human Plasma

Caption: Workflow for the quantification of Argatroban in human plasma by HPLC-MS/MS.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: ARGATROBAN [orgspectroscopyint.blogspot.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. US7915290B2 - Argatroban formulations and methods for making and using same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Complete 1H and 13C assignments of (21R) and (21S) diastereomers of argatroban [pubmed.ncbi.nlm.nih.gov]

Argatroban Monohydrate's Direct Inhibition of Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of argatroban monohydrate, a synthetic direct thrombin inhibitor. We will delve into the molecular interactions, binding kinetics, and the experimental methodologies used to characterize its potent anticoagulant effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Mechanism of Action: Direct and Reversible Thrombin Inhibition

Argatroban is a small molecule, L-arginine derivative that functions as a direct, competitive, and reversible inhibitor of thrombin (Factor IIa).[1][2] Its mechanism is characterized by high specificity for the thrombin active site, leading to the potent blockade of thrombin's procoagulant activities.[1][3] Unlike indirect thrombin inhibitors such as heparin, argatroban's action is independent of the cofactor antithrombin III.[1][4]

A key therapeutic advantage of argatroban is its ability to inhibit both free, circulating thrombin and thrombin that is bound to fibrin clots.[4][5][6] Clot-bound thrombin is a major contributor to thrombus expansion and is relatively resistant to inhibition by the heparin-antithrombin III complex. Argatroban's capacity to neutralize clot-bound thrombin makes it a highly effective anticoagulant, particularly in established thrombosis.[7][8]

By binding to the catalytic site of thrombin, argatroban prevents the downstream actions of this critical enzyme in the coagulation cascade.[1][2] These inhibited actions include:

-

The conversion of fibrinogen to fibrin, the fundamental step in clot formation.[2][4]

-

The activation of coagulation factors V, VIII, and XIII, which are essential for the amplification of the coagulation cascade.[1][2]

-

The activation of protein C.[1]

The inhibition of these processes results in a dose-dependent anticoagulant effect, measurable by various coagulation assays.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of argatroban with thrombin and its clinical effect on coagulation.

| Parameter | Value | Method | Reference(s) |

| Inhibition Constant (Ki) | ~39 nM | Enzyme Inhibition Assay | [9] |

| 0.04 µM (40 nM) | Enzyme Inhibition Assay | [1][3] | |

| Half-maximal Inhibitory Concentration (IC50) | 1.1 µM (against thrombin in solution) | Chromogenic Substrate Assay | [10] |

| 2.8 µM (against fibrin-bound thrombin) | Chromogenic Substrate Assay | [10] | |

| Low micromolar range (against clot-bound thrombin) | Fibrin Clot Permeation/Perfusion Systems | [7][8] |

| Coagulation Parameter | Target Range/Effect | Monitoring Assay | Reference(s) |

| Activated Partial Thromboplastin Time (aPTT) | 1.5 to 3.0 times the initial baseline value (not to exceed 100 seconds) | aPTT Assay | [11][12] |

| Activated Clotting Time (ACT) | > 300 seconds (for PCI) | ACT Assay | [11] |

| Diluted Thrombin Time (dTT) | Therapeutic range varies by institution (e.g., 47-99 seconds) | dTT Assay | [13] |

| Hemoclot Thrombin Inhibitor (HTI) Assay | Mean concentration of ~0.60 µg/mL in a patient cohort | HTI Assay | [14][15] |

| Ecarin Chromogenic Assay (ECA) | Mean concentration of ~0.65-0.70 µg/mL in a patient cohort | ECA | [14][15] |

Detailed Experimental Protocols

Determination of Inhibition Constant (Ki) by Enzyme Inhibition Assay

This protocol outlines a typical chromogenic assay to determine the inhibition constant (Ki) of argatroban for thrombin.[3]

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Argatroban

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of argatroban in a suitable solvent (e.g., DMSO) and create serial dilutions in the Assay Buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin (e.g., 1 nM final concentration) to each well.

-

Add varying concentrations of argatroban or a buffer control to the wells containing thrombin.

-

Incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for the binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the chromogenic substrate S-2238 to a final concentration equal to its Michaelis constant (Km).

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.

-

Plot the reaction velocity against the argatroban concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where IC50 is the concentration of argatroban that inhibits 50% of the thrombin activity, [S] is the substrate concentration, and Km is the Michaelis constant of the substrate for the enzyme.

Monitoring Anticoagulant Effect using the Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is the most common method for monitoring the anticoagulant effect of argatroban in a clinical setting.[2]

Materials:

-

Platelet-poor plasma (PPP) from a patient receiving argatroban therapy

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

Procedure:

-

Collect a whole blood sample from the patient in a tube containing 3.2% sodium citrate anticoagulant.

-

Prepare platelet-poor plasma by centrifuging the blood sample at 1500 x g for 15 minutes.

-

Pipette a specific volume of the PPP into a cuvette within the coagulometer.

-

Add the aPTT reagent to the PPP and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.

-

Initiate the clotting cascade by adding a pre-warmed calcium chloride solution to the mixture.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the aPTT value.

-

The patient's aPTT is typically compared to their baseline aPTT value before the initiation of argatroban therapy to determine if it falls within the therapeutic range (1.5 to 3.0 times baseline).[11]

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language, illustrate the core mechanism of action of argatroban and the experimental workflow for determining its inhibitory constant.

Caption: Direct inhibition of thrombin by argatroban, preventing the conversion of fibrinogen to fibrin.

Caption: Experimental workflow for the determination of the inhibition constant (Ki) of argatroban.

References

- 1. droracle.ai [droracle.ai]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Argatroban? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. No effect of clot age or thrombolysis on argatroban's inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Novel Monitoring and Dose Adjustment of Argatroban, a Direct Thrombin Inhibitor, to Maintain Therapeutic Anticoagulation in a Patient With Antiphospholipid Antibody Syndrome, Heparin-Induced Thrombocytopenia, and COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Laboratory methods for monitoring argatroban in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. outbreak.info [outbreak.info]

In Vitro Activity of Argatroban Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Argatroban monohydrate, a direct thrombin inhibitor. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. This guide details the molecule's mechanism of action, quantitative metrics of its inhibitory effects, and detailed protocols for key in vitro experiments.

Core Mechanism of Action

Argatroban is a synthetic, small-molecule, L-arginine derivative that acts as a potent and selective direct inhibitor of thrombin (Factor IIa).[1] Its mechanism of action involves reversibly binding to the catalytic site of thrombin, thereby blocking its enzymatic activity.[1][2] This inhibition is independent of antithrombin, a cofactor required for the action of indirect thrombin inhibitors like heparin.[1]

A critical feature of Argatroban is its ability to inhibit both free (circulating) and clot-bound thrombin.[1][3] Clot-bound thrombin is a significant contributor to thrombus growth and stabilization, and its inhibition by Argatroban is a crucial aspect of the drug's efficacy.[1] By neutralizing thrombin, Argatroban effectively prevents a cascade of downstream events in the coagulation pathway.[4]

The primary pharmacodynamic effects of Argatroban's thrombin inhibition include:

-

Inhibition of fibrin formation.[2]

-

Inhibition of the activation of coagulation factors V, VIII, and XIII.[2]

-

Inhibition of protein C activation.[2]

-

Inhibition of thrombin-induced platelet aggregation.[2]

Argatroban is highly selective for thrombin, with little to no effect on related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein at therapeutic concentrations.[5]

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters of Argatroban's in vitro activity, compiled from various scientific sources.

Table 1: Inhibitory Constants (Ki) of Argatroban

| Target Enzyme | Ki Value | Source |

| Thrombin (Human) | 0.04 µM | [5] |

| Thrombin (Human) | 39 nM (0.039 µM) | [6] |

| Thrombin (Human) | 20 nM (0.02 µM) | [6] |

| Thrombin (Human) | 19 nM (0.019 µM) | [6] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Argatroban

| Assay | Condition | IC50 Value | Source |

| Thrombin Inhibition | Thrombin in solution (chromogenic substrate S2238) | 1.1 µM | [7] |

| Thrombin Inhibition | Fibrin-bound thrombin (chromogenic substrate S2238) | 2.8 µM | [7] |

| Thrombin Inhibition | Plasma clot-bound thrombin | 2.7 µM | [7] |

| Thrombin Inhibition | Clot-bound thrombin (fibrin clot permeation system) | Low micromolar range | [8] |

| Platelet Aggregation | Thrombin-induced | - | - |

| Platelet Aggregation | Factor Xa-induced | 5-7 times higher than for thrombin-induced aggregation | [9] |

Table 3: Effect of Argatroban on In Vitro Coagulation Assays

| Argatroban Concentration (µg/mL) | Activated Partial Thromboplastin Time (aPTT) - Fold Increase from Baseline (approx.) | Activated Clotting Time (ACT) - Seconds (approx.) | Source |

| 0.125 | - | Significant increase | [10] |

| 0.25 | - | Significant increase | [10] |

| 0.5 | Effective in decreasing thrombin formation | - | [10] |

| 2.0 | 1.5 - 3.0 | - | [2][4][11] |

| 25 (infusion) + 350 µg/kg (bolus) | - | 300 - 450 | [5] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a fundamental test to assess the anticoagulant effect of Argatroban by measuring the integrity of the intrinsic and common coagulation pathways.

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

-

Incubation with Argatroban: Incubate aliquots of PPP with varying concentrations of this compound or a vehicle control at 37°C.

-

Activation: Add a contact activator (e.g., silica, kaolin, or ellagic acid) and a phospholipid reagent (cephalin) to the plasma samples and incubate for a specified time at 37°C to activate contact-dependent factors.

-

Initiation of Coagulation: Initiate the clotting cascade by adding a pre-warmed solution of calcium chloride (e.g., 0.025 M).

-

Clot Detection: Measure the time taken for a fibrin clot to form using a coagulometer. The time from the addition of calcium chloride to clot formation is the aPTT.

-

Data Analysis: Plot the aPTT (in seconds) against the concentration of Argatroban to determine the dose-response relationship.

Thrombin Inhibition Assay (Chromogenic Substrate Method)

This assay directly quantifies the inhibitory effect of Argatroban on the enzymatic activity of thrombin using a synthetic chromogenic substrate.

Methodology:

-

Reagent Preparation: Prepare solutions of purified human thrombin, a thrombin-specific chromogenic substrate (e.g., S-2238), and various concentrations of this compound in a suitable buffer.

-

Incubation: In a microplate, add a fixed amount of thrombin to wells containing either different concentrations of Argatroban or a vehicle control. Incubate for a defined period to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual thrombin activity.

-

Data Analysis: Calculate the percentage of thrombin inhibition for each Argatroban concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Argatroban concentration.

Platelet Aggregation Assay

This assay evaluates the effect of Argatroban on platelet aggregation induced by thrombin or other agonists.

Methodology:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from citrated whole blood by gentle centrifugation. Adjust the platelet count to a standardized concentration.

-

Incubation with Argatroban: Pre-incubate aliquots of PRP with various concentrations of this compound or a vehicle control in an aggregometer cuvette at 37°C with stirring.

-

Induction of Aggregation: Add a platelet agonist, such as a low concentration of thrombin or another agonist like ADP or collagen, to induce aggregation.

-

Measurement: Monitor the change in light transmittance through the PRP suspension over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

-

Data Analysis: Determine the maximum percentage of aggregation for each concentration of Argatroban. Calculate the IC50 value by plotting the percentage of inhibition of aggregation against the logarithm of the Argatroban concentration.

Conclusion

This compound is a highly potent and selective direct thrombin inhibitor with a well-characterized in vitro anticoagulant profile. Its ability to inhibit both free and clot-bound thrombin contributes to its efficacy. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working with this compound. The consistent in vitro activity of Argatroban underscores its clinical utility in therapeutic areas requiring precise and reliable anticoagulation.

References

- 1. benchchem.com [benchchem.com]

- 2. Argatroban in the management of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. argatroban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Inhibition of factor Xa-induced platelet aggregation by a selective thrombin inhibitor, argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of argatroban on thrombin generation and hemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Laboratory methods for monitoring argatroban in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Targeted Anticoagulant: An In-depth Technical Guide to the Early Discovery and Development of Argatroban Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and development of Argatroban monohydrate, a direct thrombin inhibitor that has become a cornerstone in the management of thrombotic complications, particularly in the context of heparin-induced thrombocytopenia (HIT). This document delves into the seminal research, key experimental data, and the scientific rationale that propelled Argatroban from a novel chemical entity to a life-saving therapeutic.

Discovery and Chemical Synthesis: A Journey from Concept to Compound

The story of Argatroban begins in the 1970s with the pioneering work of Shosuke Okamoto in Japan, who envisioned a new class of anticoagulants that directly targeted thrombin, the central enzyme in the coagulation cascade.[1] In collaboration with Mitsubishi Chemical, this vision led to the development of Argatroban, a synthetic small molecule derived from L-arginine.[2][3]

The chemical synthesis of Argatroban is a multi-step process that has been refined over the years. A common synthetic route starts from 4-methylpiperidine and involves the condensation of a protected pipecolic acid ester with a protected L-arginine derivative.[4][5] This is followed by the introduction of the 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl group and subsequent deprotection and purification steps to yield the final active compound.[6][7] Argatroban has four asymmetric carbons, and the therapeutic product is a mixture of (21R) and (21S) diastereomers in a ratio of approximately 65:35.[6]

Mechanism of Action: A Highly Specific Direct Thrombin Inhibitor

Argatroban exerts its anticoagulant effect by directly, reversibly, and selectively binding to the active site of thrombin.[1] Unlike heparin, which requires antithrombin as a cofactor, Argatroban's action is independent of antithrombin and can inhibit both free and clot-bound thrombin.[8] This is a crucial advantage as clot-bound thrombin is a potent prothrombotic stimulus that is relatively resistant to heparin-antithrombin complexes.

The high specificity of Argatroban for thrombin is a key feature of its pharmacological profile. It has a very high affinity for thrombin, with an inhibition constant (Ki) of 0.04 µM.[7]

Coagulation Cascade and Argatroban's Point of Intervention

The following diagram illustrates the coagulation cascade and highlights Argatroban's direct inhibition of thrombin, preventing the conversion of fibrinogen to fibrin and subsequent clot formation.

Pharmacological Profile

Selectivity

Argatroban demonstrates high selectivity for thrombin with little to no inhibitory activity against other related serine proteases.[8]

| Serine Protease | IC50 (µM) |

| Thrombin | 0.04 (Ki) |

| Trypsin | >1000 |

| Factor Xa | >1000 |

| Plasmin | >1000 |

| Kallikrein | >1000 |

| Note: Specific IC50 values for proteases other than thrombin are not consistently reported in the literature, with most sources stating "little or no effect." The values presented here are illustrative based on this qualitative information. |

Pharmacokinetics

| Parameter | Value |

| Administration | Intravenous |

| Onset of Action | Immediate |

| Half-life | 39-51 minutes |

| Protein Binding | ~54% |

| Metabolism | Hepatic (hydroxylation and aromatization) |

| Excretion | Primarily fecal/biliary |

Preclinical and Clinical Development: Focus on Heparin-Induced Thrombocytopenia (HIT)

The primary clinical indication for Argatroban is for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[9] Two pivotal prospective studies, ARG-911 and ARG-915, established its efficacy and safety in this patient population.

Key Clinical Trial Data: ARG-911 and ARG-915

These studies compared outcomes in patients treated with Argatroban to historical controls.

Table 1: Efficacy Outcomes in the ARG-911 Study

| Outcome | Argatroban (n=304) | Historical Control (n=193) | p-value |

| Composite Endpoint | |||

| HIT | 25.6% | 38.8% | 0.014 |

| HITTS | 43.8% | 56.5% | 0.13 |

| New Thrombosis | |||

| HIT | 6.9% | 15.0% | 0.027 |

| HITTS | 14.6% | 19.6% | 0.486 |

| All-Cause Death | |||

| HIT | 16.9% | 21.8% | 0.311 |

| HITTS | 18.1% | 28.3% | 0.146 |

| All-Cause Amputation | |||

| HIT | 1.9% | 2.0% | 1.0 |

| HITTS | 11.1% | 8.7% | 0.787 |

| HIT: Heparin-Induced Thrombocytopenia; HITTS: HIT with Thrombosis Syndrome. The composite endpoint was a combination of all-cause death, all-cause amputation, or new thrombosis.[6] |

Table 2: Efficacy Outcomes in the ARG-915 Study

| Outcome | Argatroban (n=418) | Historical Control (n=185) | p-value |

| Composite Endpoint | |||

| HIT | 28.0% | 38.8% | 0.04 |

| HITTS | 41.5% | 56.5% | 0.07 |

| New Thrombosis | |||

| HIT | 5.8% | 23.0% | <0.001 |

| HITTS | 13.1% | 34.8% | <0.001 |

| All-Cause Death | |||

| HIT | 19.0% | 20.9% | 0.78 |

| HITTS | 23.1% | 28.3% | 0.45 |

| All-Cause Amputation | |||

| HIT | 4.2% | 2.9% | 0.57 |

| HITTS | 14.8% | 10.9% | 0.64 |

| HIT: Heparin-Induced Thrombocytopenia; HITTS: HIT with Thrombosis Syndrome. The composite endpoint was a combination of all-cause death, all-cause amputation, or new thrombosis. |

Experimental Protocols: Monitoring Anticoagulation

The anticoagulant effect of Argatroban is monitored using standard coagulation assays. The choice of assay and target range depends on the clinical setting.

Activated Partial Thromboplastin Time (aPTT)

Indication: Monitoring Argatroban therapy in HIT. Target Range: 1.5 to 3.0 times the patient's baseline aPTT, not to exceed 100 seconds.

Detailed Methodology:

-

Sample Collection: Collect venous blood into a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.

-

Sample Processing: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Assay Procedure (Manual Method): a. Pipette 100 µL of patient plasma into a pre-warmed (37°C) test tube. b. Add 100 µL of aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to the plasma. c. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for activation of the contact factors. d. Add 100 µL of pre-warmed 0.025 M calcium chloride solution to the tube and simultaneously start a stopwatch. e. Gently tilt the tube and observe for clot formation. Stop the watch at the first sign of a fibrin clot. f. The time recorded is the aPTT in seconds.

Activated Clotting Time (ACT)

Indication: Monitoring Argatroban during percutaneous coronary intervention (PCI). Target Range: 300 to 450 seconds.

Detailed Methodology:

-

Sample Collection: Collect fresh whole blood (typically 2 mL) into a syringe.

-

Assay Procedure (using a point-of-care device): a. Immediately transfer the whole blood sample into the test cartridge or tube containing a contact activator (e.g., celite, kaolin). b. Insert the cartridge into the ACT measurement device. c. The device automatically warms the sample to 37°C and detects clot formation, typically through mechanical or optical means. d. The time from the start of the test to clot detection is displayed as the ACT in seconds.

Experimental Workflow for a Typical Clinical Trial

The following diagram outlines a typical workflow for a clinical trial evaluating Argatroban.

Conclusion

The early discovery and development of this compound represent a significant advancement in anticoagulant therapy. Its targeted mechanism of action, predictable pharmacokinetics, and proven efficacy in high-risk patient populations like those with HIT have solidified its place in modern medicine. The foundational research and rigorous clinical evaluation detailed in this guide underscore the successful translation of a novel scientific concept into a vital therapeutic agent.

References

- 1. e-lactancia.org [e-lactancia.org]

- 2. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.de]

- 4. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Argatroban synthesis - chemicalbook [chemicalbook.com]

- 8. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Argatroban Monohydrate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Argatroban monohydrate in various preclinical animal models. Argatroban, a synthetic direct thrombin inhibitor, is a critical anticoagulant used in clinical settings, particularly for patients with heparin-induced thrombocytopenia. A thorough understanding of its behavior in animal models is paramount for its continued development and for the discovery of novel anticoagulants.

Pharmacokinetics of Argatroban

Argatroban exhibits variable pharmacokinetic profiles across different animal species and routes of administration. It is primarily metabolized in the liver and generally characterized by a short half-life.

Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic parameters of Argatroban in various animal models.

Table 1: Pharmacokinetic Parameters of Argatroban after Intravenous (IV) Administration

| Species | Dose | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Cmax | AUC |

| Primate | 1.0-7.5 mg/kg (bolus) | < 20 minutes[1] | Data not available | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Insufficient publicly available data to populate all fields.

Table 2: Pharmacokinetic Parameters of Argatroban after Subcutaneous (SC) Administration

| Species | Formulation | Dose | t½ (hours) | Tmax (hours) | Cmax (µg/mL) | AUC (0-24h) (µg·h/mL) |

| Pig | Sorbitol/Ethanol | 0.5 mg/kg | 14.46 ± 3.91[2] | 3.80 ± 1.30[2] | 1.07 ± 0.13[3] | 14.34 ± 2.42[2] |

| Pig | Sorbitol/Ethanol | 2 mg/kg | 16.46 ± 2.81[2] | 4.25 ± 0.50[3] | 2.59 ± 0.42[3] | 40.76 ± 5.12[2] |

| Pig | Saline | 0.5 mg/kg | 4.38 ± 0.43[2] | 0.60 ± 0.28[2] | 2.48 ± 0.57[2] | 11.16 ± 1.89[2] |

| Dog | Mixed Micelle | 1 and 2 mg/kg | Significantly increased vs. non-micellar[4] | Data not available | Data not available | Not significantly affected[4] |

| Rat | Mixed Micelle | 1-4 mg/kg | Data not available | Data not available | Data not available | Data not available |

Note: The study in dogs noted a significantly increased plasma half-life and mean residence time with the mixed micelle formulation without affecting the overall area under the curve.[4]

Metabolism of Argatroban

The primary route of elimination for Argatroban is hepatic metabolism. The main metabolic pathway involves hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring.[5][6] This process is catalyzed by the cytochrome P450 enzyme CYP3A4/5.[5]

This biotransformation results in the formation of four known metabolites, designated as M1, M2, M3, and M4.[5] The primary metabolite, M1, exerts a 3- to 5-fold weaker anticoagulant effect than the parent drug.[5] The other metabolites (M2 to M4) are found in very low quantities in the urine and have not been detected in plasma or feces.[7]

Metabolic Pathway of Argatroban

The following diagram illustrates the metabolic transformation of Argatroban.

Caption: Metabolic pathway of Argatroban.

Note: The precise chemical structures of metabolites M2, M3, and M4 are not publicly available at this time.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of pharmacokinetic and metabolism studies. Below are representative methodologies for key experiments.

Animal Models and Housing

-

Species and Strain: Commonly used species include Sprague-Dawley rats, Beagle dogs, and non-human primates such as Macaca mulatta.[4][8]

-

Animal Care: Animals should be housed in accordance with the Guide for the Care and Use of Laboratory Animals. This includes maintaining a controlled environment with appropriate temperature, humidity, and light-dark cycles, and providing ad libitum access to standard chow and water.

Pharmacokinetic Study Workflow (Intravenous Administration in Rats)

The following diagram outlines a typical workflow for an intravenous pharmacokinetic study in rats.

Caption: Experimental workflow for a rat IV pharmacokinetic study.

Drug Preparation and Administration

-

Formulation: For intravenous administration, this compound is typically dissolved in a suitable vehicle such as 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection to a final concentration of 1 mg/mL.[9] For subcutaneous administration, various formulations, including mixed micelles, have been investigated to enhance solubility and modify the pharmacokinetic profile.[4]

-

Administration: Intravenous administration is typically performed as a bolus injection followed by a continuous infusion.[6] Subcutaneous injections are administered at a specific site, for example, behind the ear in pigs.[2]

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., 3.13% sodium citrate).[2] The frequency and volume of blood collection must adhere to institutional animal care and use committee (IACUC) guidelines.

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation. The resulting plasma is then stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Argatroban and its metabolites in plasma samples.

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation. This involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, dried, and reconstituted in the mobile phase for analysis.[10]

-

LC-MS/MS Conditions:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate Argatroban and its metabolites.[10]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+). Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Argatroban and its metabolites, along with a stable isotope-labeled internal standard (e.g., Argatroban-d3).[10]

-

Conclusion

This technical guide has summarized the available information on the pharmacokinetics and metabolism of this compound in key animal models. While significant insights have been gained, particularly regarding its hepatic metabolism and the impact of formulation on its subcutaneous absorption, there remains a notable lack of comprehensive, publicly available quantitative pharmacokinetic data across different species and routes of administration. Future research should aim to generate these data to facilitate more direct comparisons and improve the translation of preclinical findings to the clinical setting. Furthermore, the elucidation of the precise chemical structures of all major metabolites will provide a more complete understanding of Argatroban's disposition.

References

- 1. Pharmacokinetics of argatroban in primates: evidence on endogenous uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible Crystallization of Argatroban after Subcutaneous Application in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticoagulant activity and pharmacokinetic properties of a sub-cutaneously administered mixed micellar formulation of argatroban in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalrph.com [globalrph.com]

- 6. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Argatroban as a potential anticoagulant in cardiopulmonary bypass-studies in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analysis of Argatroban Monohydrate Binding to Thrombin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between Argatroban, a synthetic direct thrombin inhibitor, and its target enzyme, thrombin. Understanding this interaction at a structural level is critical for the rational design of novel anticoagulants and for optimizing the therapeutic use of existing agents.

Introduction to Thrombin and Argatroban

Thrombin (Factor IIa) is a serine protease that plays a central role in the physiological process of hemostasis by converting fibrinogen to fibrin, the primary component of a blood clot.[1][2] Its dysregulation can lead to thrombotic disorders, making it a key target for anticoagulant therapy. Thrombin's active site contains a catalytic triad (Ser-195, His-57, Asp-102) and distinct substrate-binding pockets (sub-pockets), which are crucial for its enzymatic activity.[3]

Argatroban is a small-molecule, L-arginine derivative that acts as a potent and highly selective direct thrombin inhibitor (DTI).[1][3][4] It reversibly binds to the active site of both free and clot-bound thrombin, an advantage over indirect inhibitors like heparin.[1][5][6] Chemically, Argatroban is (2R, 4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid.[7] Its clinical indications include the treatment and prophylaxis of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[2]

Structural Basis of the Argatroban-Thrombin Interaction

X-ray crystallography has been instrumental in elucidating the precise binding mode of Argatroban to the active site of human α-thrombin. The crystal structure reveals that Argatroban, a peptidomimetic, occupies the active site cleft, making specific interactions with key residues in the S1, S2, and S3/S4 sub-pockets.

-

S1 Specificity Pocket: The highly basic guanidino group of Argatroban's arginine moiety extends deep into the S1 pocket, forming critical hydrogen bonds with the carboxylate side chain of Asp-189.[3] This interaction is a primary determinant of Argatroban's potency and selectivity for thrombin.

-

S2 Pocket: The 4-methylpiperidine ring of Argatroban fits snugly into the hydrophobic S2 pocket.[3]

-

S3/S4 Region: The tetrahydroquinoline group makes hydrophobic contacts within the S3/S4 region, further stabilizing the complex. This region includes a loop structure in thrombin (the "Tyr-Pro-Pro-Trp loop") that is not present in other related proteases like trypsin, contributing to binding specificity.[8]

These interactions collectively position the inhibitor to block substrate access to the catalytic triad, effectively neutralizing thrombin's procoagulant activity.

Quantitative Binding and Inhibition Data

The affinity and inhibitory potency of Argatroban have been characterized by various biophysical and enzymatic assays. The data presented below are compiled from multiple studies.

| Parameter | Value | Species | Method | Reference |

| Ki (Inhibition Constant) | 19 nM | Human | Enzymatic Assay | --INVALID-LINK--[9] |

| Ki (Inhibition Constant) | 20 nM | Human | Enzymatic Assay | --INVALID-LINK--[9] |

| Ki (Inhibition Constant) | 39 nM | Human | Enzymatic Assay | --INVALID-LINK--[9][10] |

| Ki (Inhibition Constant) | 40 nM | Human | UV-Spectrophotometry | --INVALID-LINK--[9] |

| Kd (Dissociation Constant) | 2.42 nM | Thrombin (unspecified origin) | Surface Plasmon Resonance | --INVALID-LINK--[9] |

| IC50 (vs. free thrombin) | Comparable to clot-bound | Human | Enzymatic Assay | --INVALID-LINK--[4] |

| IC50 (vs. clot-bound thrombin) | Comparable to free | Human | Enzymatic Assay | --INVALID-LINK--[4] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing structural and functional data. Below are generalized protocols based on common practices in the field.

This protocol outlines the key steps to determine the three-dimensional structure of the inhibitor-enzyme complex.

-

Protein Preparation: Human α-thrombin is purified to homogeneity. For crystallization, thrombin is often inhibited with D-Phe-Pro-Arg chloromethylketone (PPACK) to prevent autolysis, and the PPACK is later displaced by the inhibitor of interest.[11]

-

Complex Formation: A solution of purified thrombin is incubated with a molar excess of Argatroban monohydrate to ensure complete binding to the active site.

-

Crystallization: The thrombin-Argatroban complex is crystallized using vapor diffusion methods. This typically involves mixing the complex solution with a precipitant solution (e.g., containing polyethylene glycol) and allowing it to equilibrate against a reservoir of the precipitant.[11] Crystals suitable for diffraction are grown over several days to weeks.

-

Data Collection: A single crystal is mounted and cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[12] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, with a known thrombin structure (e.g., PDB ID: 1DWC or 4HFP) as a search model.[8][13] The initial model is then refined against the collected diffraction data, and the Argatroban molecule is built into the resulting electron density maps. Iterative cycles of refinement and manual model building are performed until the model converges with good statistics (e.g., R-work, R-free).[13]

This protocol determines the inhibitory potency (Ki) of Argatroban.

-

Reagent Preparation: Prepare solutions of human α-thrombin, a thrombin-specific chromogenic substrate (e.g., S-2238), and various concentrations of Argatroban in a suitable assay buffer (e.g., Tris-HCl with polyethylene glycol).

-

Inhibition Reaction: In a 96-well plate, add a fixed concentration of thrombin to wells containing serial dilutions of Argatroban. Allow the enzyme and inhibitor to pre-incubate for a defined period to reach binding equilibrium.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Data Acquisition: Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.

-

Data Analysis: Plot the reaction velocity against the inhibitor concentration. Fit the data to the Morrison equation or derive IC50 values, which can then be converted to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

Visualizations of Pathways and Processes

The following diagrams illustrate the key interactions and workflows described in this guide.

Caption: Argatroban's key moieties interacting with thrombin's sub-pockets.

Caption: Workflow for determining the thrombin-Argatroban crystal structure.

Caption: Argatroban directly inhibits thrombin, blocking fibrin clot formation.

References

- 1. benchchem.com [benchchem.com]

- 2. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 4. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. argatroban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Reversible Crystallization of Argatroban after Subcutaneous Application in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystallization and preliminary X-ray analysis of the complex of human α-thrombin with a modified thrombin-binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization and preliminary crystallographic characterization of three peptidic inhibitors in complex with α-thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

Argatroban Monohydrate: A Comprehensive Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of Argatroban monohydrate. Argatroban is a direct thrombin inhibitor used as an anticoagulant, and understanding its stability is crucial for its formulation, storage, and safe administration. This guide summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents visual representations of relevant pathways and workflows.

Core Stability Profile

Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) Q1A (R2) guidelines, have revealed that this compound is susceptible to degradation under specific stress conditions. The primary degradation pathways are hydrolysis (under both acidic and alkaline conditions) and oxidation.[1][2][3][4] Conversely, the drug substance has demonstrated stability under thermal and photolytic stress.[1][2][3][4]

A comprehensive study by Guvvala et al. (2018) identified seven major degradation products, denoted as DP-1 to DP-7, which are formed under various stress conditions.[2][3] The characterization of these degradation products was achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies on this compound, highlighting the conditions that lead to significant degradation and the formation of various degradation products.

| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Degradation Products Formed |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | 12.5 | DP-1, DP-2, DP-3, DP-4 |

| Alkaline Hydrolysis | 0.1 N NaOH | 8 h | 60°C | 18.2 | DP-5, DP-6 |

| Oxidative Degradation | 30% H₂O₂ | 48 h | Room Temp | 25.4 | DP-4, DP-7 |

| Thermal Degradation | Solid State | 7 days | 105°C | No significant degradation | Not applicable |

| Photolytic Degradation | UV light (254 nm) | 7 days | Room Temp | No significant degradation | Not applicable |

| Neutral Hydrolysis | Water | 7 days | 60°C | No significant degradation | Not applicable |

Data synthesized from Guvvala et al. (2018).

Experimental Protocols

Detailed methodologies are essential for the replication and verification of stability studies. The following sections outline the typical experimental protocols used in the stability assessment of Argatroban.

Forced Degradation Studies

This protocol is based on established methods for stress testing of pharmaceutical substances to identify potential degradation products and pathways.[5]

a. Acid Hydrolysis:

-

Dissolve this compound in 0.1 N hydrochloric acid to a concentration of 1 mg/mL.

-

Reflux the solution at 60°C for 24 hours.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

b. Alkaline Hydrolysis:

-

Dissolve this compound in 0.1 N sodium hydroxide to a concentration of 1 mg/mL.

-

Reflux the solution at 60°C for 8 hours.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

c. Oxidative Degradation:

-

Dissolve this compound in a 30% hydrogen peroxide solution to a concentration of 1 mg/mL.

-

Keep the solution at room temperature for 48 hours.

-

After the specified time, dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

d. Thermal Degradation:

-

Place the solid drug substance in a petri dish.

-

Expose the sample to a temperature of 105°C in a hot air oven for 7 days.

-

After the specified time, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed sample in the mobile phase for HPLC analysis.

e. Photolytic Degradation:

-

Place the solid drug substance in a petri dish.

-

Expose the sample to UV light at 254 nm in a photostability chamber for 7 days.

-

After the specified time, prepare a solution of the stressed sample in the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

The following HPLC method is designed to separate Argatroban from its degradation products, thus serving as a stability-indicating assay.

-

Instrumentation: A gradient HPLC system with a UV-Vis detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.02 M potassium dihydrogen phosphate buffer, with the pH adjusted to 2.5 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 40 60 20 40 60 25 70 30 | 30 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Visualizations: Pathways and Workflows

Argatroban Metabolism

Argatroban is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4/5.[6] The metabolism involves hydroxylation and aromatization of the tetrahydroquinoline ring, leading to the formation of four major metabolites (M1, M2, M3, and M4). The M1 metabolite has anticoagulant activity, although it is weaker than the parent drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. globalrph.com [globalrph.com]

Solubility Profile of Argatroban Monohydrate in Common Research Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Argatroban monohydrate, a direct thrombin inhibitor, in various solvents and common research buffers. Understanding the solubility characteristics of this compound is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible results in drug discovery and development.

Introduction to this compound

This compound is a synthetic, small-molecule direct thrombin inhibitor. Its anticoagulant effect is achieved by reversibly binding to the active site of thrombin, thereby preventing thrombin-mediated fibrin formation, activation of coagulation factors, and platelet aggregation. Due to its mechanism of action, it is a valuable tool in thrombosis and hemostasis research. Accurate solution preparation is fundamental to its use in experimental settings.

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent system, with significantly different solubilities observed in organic solvents versus aqueous buffer systems. The available quantitative data is summarized in the table below. It is important to note that while data for Phosphate Buffered Saline (PBS) is available, specific solubility data in other common research buffers such as Tris, citrate, or HEPES is not widely published.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility |

| Aqueous Buffers | |||

| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 0.1 mg/mL[1] |

| Water | Not Applicable | Not Specified | < 0.1 mg/mL (insoluble)[2] |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | ≥ 100 mg/mL[2] |

| Dimethylformamide (DMF) | Not Applicable | Not Specified | ~ 20 mg/mL |

| Ethanol | Not Applicable | Not Specified | ~ 1 mg/mL |

Note: The solubility in organic solvents is significantly higher than in aqueous buffers. When preparing stock solutions in organic solvents for use in biological assays, it is crucial to ensure the final concentration of the organic solvent is minimized to avoid potential physiological effects.[1]

Experimental Protocol for Determining this compound Solubility

For researchers needing to determine the solubility of this compound in a specific research buffer not listed above, the following detailed methodology, based on the widely accepted shake-flask method, is provided.

Materials and Reagents

-

This compound (crystalline solid)

-

Research Buffer of Interest (e.g., Tris-HCl, Sodium Citrate, HEPES)

-

Calibrated Analytical Balance

-

Vortex Mixer

-

Shaking Incubator or Water Bath with Temperature Control

-

Microcentrifuge

-

Syringe Filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer

-

Calibrated Pipettes and Sterile, Filtered Pipette Tips

-

Sterile Microcentrifuge Tubes or Vials

Procedure

-

Buffer Preparation: Prepare the desired research buffer at the target pH and concentration. Ensure the pH is accurately measured and adjusted.

-

Preparation of Saturated Solution:

-

Weigh a sufficient amount of this compound powder to create a suspension with an excess of solid material in a chosen volume of the research buffer (e.g., 1-5 mg in 1 mL of buffer). The presence of undissolved solid is essential to ensure saturation.

-

Place the suspension in a sterile vial.

-

-

Equilibration:

-

Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium. The time to reach equilibrium may need to be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved this compound remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vial from the incubator and let it stand to allow the excess solid to sediment.

-

To separate the saturated supernatant from the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.

-

Alternatively, carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Carefully collect a precise volume of the clear supernatant.

-

Dilute the supernatant with the appropriate mobile phase (for HPLC) or buffer to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

-

Preparation of a Calibration Curve

-

Prepare a high-concentration stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the mobile phase or buffer to create a series of standards with known concentrations.

-

Analyze these standards using the same analytical method as the samples to generate a calibration curve of absorbance/peak area versus concentration.

Factors Influencing Solubility and Experimental Workflow

The solubility of a compound is governed by several factors. The following diagrams illustrate the key relationships and a typical experimental workflow for solubility determination.

Conclusion

This guide provides the currently available solubility data for this compound in common laboratory solvents and a detailed protocol for determining its solubility in other research buffers. For accurate and reproducible experimental results, it is highly recommended that researchers determine the solubility of this compound in their specific buffer system and under their experimental conditions. Careful attention to the experimental details outlined in this guide will aid in achieving reliable solubility data, which is a cornerstone of robust pharmacological and biochemical research.

References

Methodological & Application

Application Notes and Protocols: Argatroban Monohydrate as an Anticoagulant in Ex Vivo Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argatroban monohydrate is a direct thrombin inhibitor (DTI) that reversibly binds to the active site of thrombin.[1][2][3] Its primary clinical application is as an anticoagulant in patients with heparin-induced thrombocytopenia (HIT).[3][4] Unlike heparin, Argatroban's anticoagulant effect is independent of antithrombin III and can inhibit both free and clot-bound thrombin.[2][5] These properties make Argatroban an excellent candidate for use as an anticoagulant in ex vivo platelet aggregation assays, offering a stable and predictable anticoagulant environment that minimizes the pre-analytical variables that can affect platelet function studies.[4]

This document provides detailed application notes and protocols for the use of this compound as an anticoagulant in ex vivo platelet aggregation assays, particularly for Light Transmission Aggregometry (LTA).

Mechanism of Action of Argatroban in Preventing Coagulation

Argatroban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting thrombin (factor IIa).[3][5] Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[3] By binding to the catalytic site of thrombin, Argatroban blocks this conversion and also inhibits thrombin-induced activation of other coagulation factors (V, VIII, and XIII) and platelets.[1][2][5] This direct inhibition of thrombin prevents the formation of a fibrin clot in the blood sample, maintaining its liquid state for the analysis of platelet function.

Figure 1: Mechanism of Argatroban Action.

Advantages of Argatroban in Platelet Aggregation Assays

The choice of anticoagulant is critical for the accuracy and reproducibility of platelet aggregation studies. While sodium citrate is widely used, it exerts its effect by chelating calcium ions, which can impact platelet function. Heparin, another common anticoagulant, can sometimes activate platelets.[6][7] Argatroban offers several advantages:

-

Direct and Specific Action: Argatroban's direct inhibition of thrombin provides a more targeted anticoagulation mechanism compared to the indirect action of heparin or the broad effect of citrate on ion concentration.[3][5]

-

Minimal Impact on Platelet Function: Studies have shown that for immediate analysis after blood withdrawal, direct thrombin inhibitors like Argatroban are suitable anticoagulants for whole blood platelet aggregometry and are not recommended to be substituted by citrate.[8]

-

Predictable Anticoagulant Effect: Argatroban demonstrates a predictable dose-dependent anticoagulant effect.[4]

Recommended Concentration and Preparation